6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine core and have been explored for their synthetic and biological properties.
Uniqueness
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one, a compound with the CAS number 74695-37-7, belongs to the thienopyridine family of heterocyclic compounds. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : 209.22 g/mol
- Structure : The compound features a thieno[3,2-b]pyridine core with an acetyl and hydroxy substituent.
Antimicrobial Activity
Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Compound | Activity | IC₅₀ (µM) |
---|---|---|
Thienopyridine Derivative A | Antibacterial | 12.5 |
Thienopyridine Derivative B | Antifungal | 20.0 |
These findings suggest that this compound may possess similar properties, warranting further investigation.
Anticancer Potential
The anticancer activity of thienopyridine derivatives has been extensively studied. For instance, compounds in this family have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and prostate cancer. The mechanisms typically involve apoptosis induction and cell cycle arrest.
A study demonstrated that certain thienopyridine derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines:
Cell Line | Compound | IC₅₀ (µM) |
---|---|---|
MCF-7 (Breast) | Thienopyridine C | 15.0 |
PC-3 (Prostate) | Thienopyridine D | 8.5 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- VEGFR Inhibition : Recent studies have highlighted the potential of thienopyridines as vascular endothelial growth factor receptor (VEGFR) inhibitors, which play a crucial role in tumor angiogenesis.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
Case Studies
-
Antifungal Activity : A study on a series of thienopyridine derivatives revealed that modifications at the acetyl position significantly enhanced antifungal activity against Candida species.
- Study Findings : The most active compound showed an IC₅₀ value of 10 µM against Candida albicans.
-
Anticancer Studies : In a preclinical model assessing the efficacy of thienopyridines against prostate cancer:
- Results : Treatment with a specific derivative led to a 70% reduction in tumor size compared to control groups.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
6-acetyl-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C9H7NO3S/c1-4(11)6-7(12)8-5(2-3-14-8)10-9(6)13/h2-3H,1H3,(H2,10,12,13) |
InChI Key |
GTABWTMVVKUGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CS2)NC1=O)O |
Origin of Product |
United States |
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